U-CE Phosphoramidite
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Oligonucleotides Incorporating U Ce Phosphoramidite
Fundamental Principles of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis
The phosphoramidite method, pioneered in the early 1980s, revolutionized oligonucleotide synthesis. atdbio.combiosyn.com It relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is attached to a solid support. synbio-tech.comtwistbioscience.com This process is characterized by high coupling efficiencies and the stability of the reagents, allowing for the routine synthesis of oligonucleotides up to 200 bases in length. wikipedia.orgfrontiersin.org
Automated oligonucleotide synthesis using the phosphoramidite method involves a four-step iterative cycle for each nucleotide addition. idtdna.comnih.govnih.gov This cycle is repeated until the desired sequence is assembled. sigmaaldrich.com
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. sigmaaldrich.com This is typically achieved by treatment with a solution of an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane. biosyn.com The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. measurebiology.org The orange-colored DMT cation released during this step can be quantified to monitor the efficiency of each coupling cycle. atdbio.com
Coupling: The next nucleoside phosphoramidite, in this case, U-CE Phosphoramidite, is activated by a weak acid, such as tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT). biosearchtech.comumich.edubeilstein-journals.org The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. idtdna.com This reaction forms a phosphite (B83602) triester linkage, which is unstable and requires immediate stabilization. idtdna.com The presence of water must be strictly avoided during this step to prevent unwanted side reactions.
Capping: To prevent the elongation of chains that failed to undergo coupling in the previous step (failure sequences), a capping step is introduced. idtdna.combiosearchtech.com Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). atdbio.combiosearchtech.com This renders the unreacted chains inert to further addition cycles, preventing the formation of oligonucleotides with internal deletions. biosearchtech.com
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation. nih.gov This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. atdbio.comalfachemic.com The resulting phosphotriester backbone is protected by the 2-cyanoethyl (CE) group, which prevents undesirable side reactions at the phosphorus center during subsequent synthesis cycles. atdbio.com
This four-step cycle is then repeated for the addition of the next nucleotide in the sequence.
Solid-phase synthesis is a key feature of the phosphoramidite method, offering significant advantages over solution-phase synthesis. atdbio.com The growing oligonucleotide chain is covalently attached to an insoluble solid support, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing after each step. atdbio.comsbsgenetech.com This eliminates the need for purification between cycles and facilitates automation. atdbio.com
The most common solid supports used in oligonucleotide synthesis are Controlled-Pore Glass (CPG) and polystyrene (PS). atdbio.combiotage.com
Controlled-Pore Glass (CPG): CPG is a rigid, non-swelling support with a defined pore structure. atdbio.comglenresearch.com The uniform pore size allows for efficient diffusion of reagents to the growing oligonucleotide chains. glenresearch.com The pore size of the CPG is an important consideration; for shorter oligonucleotides (up to 40 bases), 500 Å CPG is commonly used, while longer oligonucleotides require larger pore sizes (e.g., 1000 Å or 2000 Å) to prevent steric hindrance as the oligonucleotide chain grows. atdbio.combiotage.com
Polystyrene (PS): Polystyrene supports are also widely used, particularly for large-scale synthesis. atdbio.com They can be functionalized to a higher loading capacity than CPG, allowing for the synthesis of larger quantities of oligonucleotides. atdbio.combiotage.com However, PS supports can swell in the organic solvents used during synthesis, which needs to be accounted for in the reactor design. glenresearch.com
In contrast to the 5' to 3' direction of enzymatic DNA and RNA synthesis in nature, chemical oligonucleotide synthesis using the phosphoramidite method proceeds in the 3' to 5' direction. atdbio.comwikipedia.orgbiolytic.com The synthesis starts with the first nucleoside (the 3'-most residue of the final oligonucleotide) attached to the solid support via its 3'-hydroxyl group. idtdna.com Each subsequent phosphoramidite monomer is then added to the 5'-hydroxyl group of the growing chain. idtdna.com
Mechanistic Investigations of Phosphoramidite Coupling Reactions
The phosphoramidite coupling reaction is the central step in oligonucleotide synthesis, where a new nucleotide is added to the growing chain. This reaction is catalyzed by a weak acid, and its mechanism has been the subject of extensive investigation to optimize synthesis efficiency.
Nucleophilic Catalysis by Tetrazole and Other Acidic Catalysts
The activation of phosphoramidites is typically achieved using a weakly acidic azole catalyst, with 1H-tetrazole being a long-standing and widely used example. researchgate.netgoogle.com The mechanism of activation is understood to be a dual-role catalysis. psu.edud-nb.infooup.com First, the activator acts as a Brønsted acid, protonating the nitrogen atom of the phosphoramidite's diisopropylamino group. google.comatdbio.com This protonation converts the amino group into a good leaving group. atdbio.com
Subsequently, the conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophile, attacking the phosphorus center and displacing the protonated amine. psu.edud-nb.infooup.com This forms a highly reactive phosphotetrazolide intermediate. d-nb.info It is this activated intermediate that then rapidly reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide to form the desired phosphite triester linkage. psu.eduoup.com Evidence supporting the role of nucleophilic catalysis includes the observation that reaction rates are dependent on the order of reagent addition. oup.comnih.govnih.gov
Other activators have been developed that also operate through nucleophilic catalysis. The salt of saccharin (B28170) and N-methylimidazole, for instance, activates the phosphoramidite by forming a reactive adduct where a carbonyl oxygen of saccharin is bonded to the phosphorus atom. researchgate.netrsc.orgrsc.org Activators like 4,5-dicyanoimidazole (B129182) (DCI) have gained favor because they are less acidic than tetrazole but are effective nucleophiles, which can lead to faster coupling reactions and minimize acid-sensitive side reactions like detritylation of the monomer. google.comresearchgate.net
Rate Variations with Phosphorus Substituents
The rate of the coupling reaction is significantly influenced by the nature of the substituents on the trivalent phosphorus atom of the phosphoramidite. Systematic studies have elucidated the effect of both the exocyclic amino group (-NR₂) and the protecting group on the phosphate oxygen (-OR¹). oup.comnih.govnih.gov
The reactivity order for different amino leaving groups was found to be: NEt₂ > NPrⁱ₂ > N(CH₂CH₂)O (morpholino) > NMePh oup.comoup.comnih.govresearchgate.netresearchgate.net
This trend is somewhat counterintuitive, as it is the reverse of the expected leaving group ability based on the basicity of the corresponding amines. oup.com This suggests that the mechanism is more complex than a simple Sₙ2-type displacement and that the nature of the amino group influences the stability and reactivity of the protonated and/or tetrazolide intermediates. oup.com
The rate also varies with the oxygen-linked protecting group, which for this compound is the 2-cyanoethyl group. The general trend for different oxy-substituents is: OMe > OCH₂CH₂CN > OCHMeCH₂CN > OCMe₂CH₂CN >> OC₆H₄Cl oup.comoup.comnih.govresearchgate.netresearchgate.net
This data is summarized in the table below, reflecting the findings from studies on thymidine (B127349) phosphoramidites, which are mechanistically analogous to uridine (B1682114) phosphoramidites.
| Substituent Type | Rate Variation (Fastest to Slowest) | Source(s) |
| Amino Group (-NR₂) ** | Diethylamino > Diisopropylamino > Morpholino > Methylphenylamino | oup.comoup.comnih.govresearchgate.netresearchgate.net |
| Oxy-ester Group (-OR¹) ** | Methoxy > 2-Cyanoethoxy > 2-Cyano-1-methylethoxy > 2-Cyano-1,1-dimethylethoxy >> p-Chlorophenoxy | oup.comoup.comnih.govresearchgate.netresearchgate.net |
Inhibitory Effects of Dialkylammonium Tetrazolide Salts
A key finding from mechanistic studies is the inhibitory effect of dialkylammonium tetrazolide salts on the coupling reaction. oup.comnih.govnih.gov These salts are formed as a direct consequence of the reaction chemistry. During the coupling cycle, the diisopropylamine (B44863) leaving group is released. psu.edu This amine can then be protonated by the acidic activator, such as tetrazole, to form a diisopropylammonium tetrazolide salt. psu.edursc.org
Activation Mechanism and Role of Adduct Formation
The activation of a phosphoramidite monomer is a multi-step process that culminates in the formation of a highly reactive intermediate adduct. d-nb.inforesearchgate.net The process begins with the protonation of the phosphoramidite's diisopropylamino group by the acidic activator. google.comatdbio.com This initial acid-base reaction is crucial as it transforms the poor amine leaving group into a much better one (a secondary amine). atdbio.com
Following protonation, the activator's conjugate base attacks the electrophilic phosphorus atom. This nucleophilic attack results in the displacement of diisopropylamine and the formation of a transient but highly reactive adduct. psu.edud-nb.infooup.com In the case of tetrazole activation, this intermediate is a nucleoside phosphorotetrazolide. d-nb.infooup.comumich.edu With activators like the saccharin/N-methylimidazole salt, a P-saccharin adduct is formed. researchgate.netrsc.orgrsc.org The existence of these intermediates has been supported by ³¹P NMR studies and by kinetic analyses showing a change in the rate-limiting step under certain conditions, which is indicative of a multi-step reaction pathway involving an intermediate. researchgate.netrsc.orgrsc.org This activated adduct is the species that is ultimately attacked by the 5'-hydroxyl of the growing oligonucleotide chain, completing the coupling step. psu.eduatdbio.com
Post-Synthesis Processing of this compound-Derived Oligonucleotides
Once the automated solid-phase synthesis is complete, the resulting oligonucleotide, which is still attached to the solid support and fully protected, must undergo several processing steps to yield the final, functional nucleic acid. biosearchtech.commdpi.com
The first step is typically a simultaneous cleavage from the support and deprotection of the exocyclic amine protecting groups on the nucleobases. This is achieved by treating the support with a strong basic solution. biosearchtech.com Common reagents include concentrated aqueous ammonium (B1175870) hydroxide (B78521) or, more frequently, a 1:1 mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA), as AMA can significantly reduce deprotection times. bioneer.combiosearchtech.com
Concurrently, the 2-cyanoethyl (CE) protecting groups on the phosphate backbone are removed via a β-elimination reaction under these basic conditions. atdbio.comsigmaaldrich.com This reaction is rapid and liberates the native phosphodiester linkages, but it also produces acrylonitrile (B1666552) as a stoichiometric byproduct. atdbio.comsigmaaldrich.com Care must be taken, as acrylonitrile is a Michael acceptor and can potentially cause unwanted alkylation of the nucleobases if the deprotection conditions are not properly controlled. atdbio.com
For RNA oligonucleotides synthesized with this compound, an additional, crucial deprotection step is required: the removal of the 2'-hydroxyl protecting group, which is most commonly a tert-butyldimethylsilyl (TBDMS) group. bioneer.comwikipedia.orgnih.gov This silyl (B83357) ether is stable to the basic conditions used for base deprotection but is selectively cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. cambio.co.uk It is critical that the base deprotection step does not cause premature, partial removal of the 2'-TBDMS group, as the exposed 2'-hydroxyl can lead to cleavage of the RNA backbone or isomerization of the phosphodiester linkage. biosearchtech.com Using anhydrous deprotection conditions can help suppress this side reaction. biosearchtech.com
Following complete cleavage and deprotection, the crude oligonucleotide is typically purified from truncated sequences and other small molecule impurities using methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). sigmaaldrich.comidtdna.com
Deprotection Strategies
Deprotection is a critical step that involves the removal of protecting groups from the exocyclic amines of the nucleobases, the phosphate groups, and the 2'-hydroxyl group (in the case of RNA). The strategy is largely dictated by the nature of the protecting groups used during synthesis.
For oligonucleotides containing this compound, the removal of the β-cyanoethyl group from the phosphate backbone is typically achieved via a β-elimination reaction using an alkaline solution. sigmaaldrich.com This process converts the phosphate triester linkages to the natural phosphodiester linkages. sigmaaldrich.com
A common challenge, particularly with the widely used 2'-O-TBDMS protecting group, is the risk of its premature removal during the base deprotection step, which can lead to cleavage of the oligonucleotide chain. biosearchtech.com To address this, specific deprotection cocktails and conditions have been developed.
A widely adopted method for the deprotection of nucleobases is the use of a mixture of aqueous ammonium hydroxide and methylamine (1:1), known as AMA. biosearchtech.combiosearchtech.com This reagent allows for rapid deprotection, often within 10 minutes at 65°C, especially when used with "fast deprotection" amidites. biosearchtech.combiosearchtech.com However, it is important to note that certain base protecting groups, such as benzoyl on cytidine (B196190) (Bz-C), are incompatible with AMA as they can undergo transamidation. biosearchtech.combiosearchtech.com
For the removal of the 2'-silyl group (like TBDMS), triethylamine (B128534) trihydrofluoride (TEA·3HF) is a commonly used reagent. glenresearch.com This method is compatible with downstream purification techniques like Glen-Pak™ RNA cartridges. glenresearch.com The reaction is typically performed in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. glenresearch.com
The table below summarizes common deprotection strategies.
| Protecting Group | Reagent | Conditions | Purpose | Citation |
| β-Cyanoethyl (Phosphate) | Aqueous Ammonia (B1221849)/Methylamine (AMA) | 65°C, 10-30 minutes | Removal of phosphate protecting group | biosearchtech.com |
| β-Cyanoethyl (Phosphate) | Concentrated Aqueous Ammonia | Elevated temperature (e.g., 60°C) | Removal of phosphate protecting group | sigmaaldrich.comrsc.org |
| Exocyclic Amine (Base) | Aqueous Ammonia/Methylamine (AMA) | 65°C, 10 minutes | Removal of base protecting groups | biosearchtech.combiosearchtech.com |
| 2'-O-TBDMS | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C, 2.5 hours | Removal of 2'-hydroxyl protecting group | glenresearch.com |
This table presents a summary of common deprotection reagents and conditions. Specific protocols may vary depending on the full composition of the oligonucleotide.
For oligonucleotides synthesized with 2'-O-methyl (2'-OMe) this compound, the deprotection process is simplified as the 2'-OMe group is stable and does not require removal. glenresearch.combiosearchtech.com Therefore, standard deprotection methods used for DNA oligonucleotides can often be applied. glenresearch.combiosearchtech.com
Cleavage from Solid Support
Following the synthesis, the completed oligonucleotide chain must be cleaved from the solid support. This is typically achieved concurrently with the removal of the base and phosphate protecting groups. sigmaaldrich.combiosearchtech.com The linker attaching the oligonucleotide to the support is designed to be labile under the same alkaline conditions used for deprotection.
The most common method involves treating the solid support with a strong alkaline solution, which hydrolyzes the ester linkage between the 3'-end of the oligonucleotide and the support. sigmaaldrich.comumich.edu Concentrated aqueous ammonia or AMA are routinely used for this purpose. sigmaaldrich.combiosearchtech.com The cleavage is generally a rapid process, often completed within 10 to 30 minutes at 65°C when using AMA. biosearchtech.com
The choice of cleavage reagent and conditions must be compatible with the protecting groups on the oligonucleotide. For instance, while heating with AMA is efficient, prolonged treatment can lead to the gradual loss of TBDMS groups, potentially causing degradation of the RNA strand. biosearchtech.com
The table below outlines typical cleavage conditions.
| Reagent | Temperature | Duration | Target Linker | Citation |
| Aqueous Ammonia/Methylamine (AMA) (1:1) | 65°C | 10-30 minutes | Succinyl or other ester-based linkers | biosearchtech.com |
| Concentrated Aqueous Ammonia | Room Temperature to 60°C | Varies (e.g., 17 hours at RT) | Succinyl or other ester-based linkers | sigmaaldrich.comrsc.org |
| Methylamine Gas | 40°C | 3 hours | Succinyl or other ester-based linkers | bioneer.com |
This table provides an overview of common cleavage conditions. The optimal conditions can depend on the specific solid support and linker used in the synthesis.
Once cleaved, the crude oligonucleotide solution, which contains the full-length product as well as any shorter, failure sequences, is collected for subsequent purification. idtdna.com For oligonucleotides synthesized with the 5'-DMT group left on (DMT-on), this lipophilic group can be used to facilitate purification by reverse-phase HPLC. biosearchtech.com The DMT group is then removed in an acidic step post-purification. biosearchtech.comrsc.org
Applications of U Ce Phosphoramidite in Modified Nucleic Acid Research
Engineering of Oligonucleotide Stability and Nuclease Resistance
A primary challenge in the in vivo application of oligonucleotides is their rapid degradation by cellular nucleases. synoligo.comrsc.org Unmodified DNA and RNA have short half-lives in biological fluids, limiting their efficacy. rsc.orgoup.com U-CE phosphoramidite (B1245037) is central to strategies that overcome this limitation by allowing the incorporation of chemical modifications that sterically hinder or alter the recognition sites for these enzymes, thereby enhancing the stability and longevity of the resulting oligonucleotide. synoligo.com
The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar is a common and effective strategy to confer nuclease resistance. This modification is incorporated into a growing oligonucleotide chain using 2'-O-Methyl Uridine (B1682114) CE Phosphoramidite. The resulting 2'-O-Methyl (2'-OMe) RNA is significantly more resistant to degradation by both single-stranded ribonucleases and deoxyribonucleases compared to its unmodified counterparts. idtdna.com The 2'-OMe group provides steric bulk that interferes with the binding of nuclease enzymes. This modification not only protects against single-stranded endonucleases but can also reduce degradation from exonucleases, particularly when combined with other protective modifications at the oligonucleotide ends. idtdna.com DNA oligonucleotides containing 2'-OMe modifications are reported to be 5- to 10-fold less susceptible to DNases than unmodified DNA. idtdna.com
To specifically combat degradation from 3'-exonucleases, which are a major source of nucleolytic activity in serum, a dideoxy configuration can be introduced at the 3'-terminus of an oligonucleotide. idtdna.com This is achieved by using a 2',3'-dideoxyuridine CE-phosphoramidite during the final synthesis step. The resulting 2',3'-dideoxynucleoside lacks the 3'-hydroxyl group necessary for polymerase-mediated extension and for recognition by many 3'-exonucleases. This terminal modification acts as a cap, effectively blocking enzymatic degradation from the 3'-end of the oligonucleotide.
Substituting the 2'-hydroxyl group with a fluorine atom using 2'-Fluoro-U-CE Phosphoramidite is another powerful strategy to enhance nuclease resistance. oup.com The high electronegativity of the fluorine atom influences the sugar pucker, locking it into a C3'-endo conformation typical of A-form helices, which are less favorable substrates for many nucleases. glenresearch.com This modification confers significant stability against enzymatic degradation. oup.comacs.org The protective effect of 2'-fluoro modifications is particularly potent when combined with phosphorothioate (B77711) linkages throughout the oligonucleotide backbone. idtdna.com This combination synergistically enhances stability, prolonging the half-life of oligonucleotides in plasma from minutes to days. oup.com
Modifying the phosphodiester backbone is a direct method to inhibit nuclease action. Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, are widely used for this purpose. synoligo.com PS linkages are introduced during the standard phosphoramidite synthesis cycle. After the coupling step with a standard U-CE phosphoramidite, the typical oxidation step (using iodine and water) is replaced with a sulfurization step, using reagents like 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). idtdna.comglenresearch.com This creates a phosphorothioate bond that is more resistant to nuclease cleavage. idtdna.com
A more comprehensive backbone modification is the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms are replaced with sulfur. glenresearch.comglenresearch.com This modification renders the linkage achiral at the phosphorus center and provides even greater resistance to nucleases than a phosphorothioate linkage. glenresearch.comglenresearch.com PS2 linkages are synthesized using specialized thiophosphoramidites (e.g., a uridine thiophosphoramidite) in place of standard phosphoramidites. Following the coupling reaction, a sulfurization step is performed to create the final phosphorodithioate bond. glenresearch.comoup.com
A highly effective strategy to block exonuclease activity is the introduction of an inverted linkage at the 3'-terminus. This creates an unnatural 3'-3' phosphodiester bond that is not recognized by 3'-exonucleases. synoligo.com This modification is incorporated by initiating oligonucleotide synthesis on a solid support functionalized with a nucleoside via its 5'-hydroxyl group or by using a phosphoramidite with a reverse configuration during the final coupling step. An inverted uridine at the 3'-end effectively caps the oligonucleotide, preventing degradation by 3'-exonucleases and extension by DNA polymerases. synoligo.com Research has shown that oligonucleotides with inverted terminal linkages are degraded very slowly in human serum, with a half-life of approximately 36 hours, compared to unmodified oligonucleotides which are completely degraded in under 30 minutes. oup.comnih.gov
Modulation of Nucleic Acid Hybridization and Binding Affinity
The incorporation of modified nucleotides using derivatives of this compound not only enhances stability but also significantly influences the hybridization properties of oligonucleotides. These modifications can increase the thermal stability (melting temperature, Tm) of the duplex formed with a complementary target strand, leading to higher binding affinity.
The increased stability is largely attributed to the conformational preferences of the modified sugar. Both 2'-O-methyl and 2'-fluoro modifications favor a C3'-endo sugar pucker, which pre-organizes the oligonucleotide backbone into an A-form helix. glenresearch.com This conformation is characteristic of RNA-RNA duplexes and is more stable than the B-form helix of DNA-DNA duplexes. glenresearch.com By locking the structure into this favorable conformation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.
The enhancement in thermal stability is additive. For hybridization to an RNA target, each incorporation of a 2'-OMe-RNA residue can increase the Tm by approximately 1.3-1.5°C per modification, while each 2'-F-RNA residue can increase the Tm by about 1.8-2.0°C per modification. glenresearch.comnih.gov In contrast, backbone modifications like phosphorothioates and phosphorodithioates generally cause a slight decrease in thermal stability. Each PS linkage can decrease the Tm by 0.4-0.6°C, and each PS2 linkage can cause a depression of 0.5-2.0°C. glenresearch.comnih.gov
The ability to fine-tune binding affinity is critical for applications such as antisense technology and siRNA, where high specificity and strong binding to the target mRNA are required for efficacy.
Table 1: Impact of Uridine Modifications on Oligonucleotide Duplex Thermal Stability (Tm)
| Modification Type | Building Block Used | Change in Tm per Modification (vs. DNA/RNA) | Change in Tm per Modification (vs. RNA/RNA) |
|---|---|---|---|
| 2'-O-Methyl | 2'-OMe-U-CE Phosphoramidite | +1.3°C to +1.5°C glenresearch.comnih.gov | Increased stability idtdna.com |
| 2'-Fluoro | 2'-F-U-CE Phosphoramidite | +1.8°C to +2.0°C glenresearch.comnih.gov | Increased stability nih.gov |
| Phosphorothioate | This compound + Sulfurization | -0.4°C to -0.6°C glenresearch.comnih.gov | Destabilizing glenresearch.com |
| Phosphorodithioate | Uridine Thiophosphoramidite | -0.5°C to -2.0°C nih.gov | Reduced stability glenresearch.com |
Table 2: Effect of Modifications on Nuclease Resistance
| Modification | General Effect on Stability | Reported Half-Life / Resistance |
|---|---|---|
| 2'-O-Methyl | Increased resistance to endo- and exonucleases. idtdna.com | 5- to 10-fold less susceptible to DNases. idtdna.com |
| 2'-Fluoro | Increased resistance, especially when combined with PS linkages. idtdna.comoup.com | Prolonged half-life in plasma. oup.com |
| Phosphorothioate | Increased resistance to exo- and endonucleases. synoligo.comidtdna.com | Half-life extended from minutes to days in plasma. oup.com |
| Phosphorodithioate | Complete resistance to nuclease degradation. glenresearch.comglenresearch.com | Highly stable. glenresearch.com |
| 3'-Inverted Linkage | Blocks 3'-exonuclease degradation. synoligo.com | ~36 hours in human serum (vs. <30 min for unmodified). oup.comnih.gov |
Influence of 2'-O-Methylation on Duplex Thermal Stability and Target Binding
One of the most common and impactful modifications is the methylation of the 2'-hydroxyl group of the ribose sugar (2'-O-Me). This modification significantly enhances the thermal stability of nucleic acid duplexes. The 2'-O-methyl group helps to lock the sugar into a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA duplexes. trilinkbiotech.comosti.gov This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable structure.
The increased stability is quantified by a higher melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. For instance, studies on fully modified 14-mer RNA duplexes have shown a substantial increase in Tm upon 2'-O-methylation. The methylation of uridine residues in a U14/A14 duplex increased the Tm by 12°C compared to the unmodified duplex. nih.gov This enhanced thermal stability directly correlates with stronger target binding affinity, a critical attribute for diagnostic probes and therapeutic oligonucleotides.
| Duplex Composition | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) from Unmodified (°C) |
|---|---|---|
| UOH14/AOH14 (Unmodified) | 24 | - |
| UOMe14/AOH14 (2'-O-Methyl Uridine) | 36 | +12 |
| UOH14/AOMe14 (2'-O-Methyl Adenosine) | 24 | 0 |
Data sourced from molecular dynamics and UV melting temperature analysis of modified RNA duplexes. nih.govacs.org
Enhanced Binding Affinity through 2'-Fluoro and Locked Nucleic Acid (LNA) Modifications
Beyond 2'-O-methylation, other modifications offer even greater enhancements in binding affinity and stability. The 2'-deoxy-2'-fluoro (2'-F) modification, where the hydroxyl group is replaced by a fluorine atom, is particularly effective. Oligonucleotides containing 2'-F residues form highly stable duplexes with complementary RNA, with stability generally ranking higher than both unmodified RNA and 2'-O-Me RNA. biosearchtech.com The electronegativity of the fluorine atom influences the sugar pucker, favoring the C3'-endo conformation, which contributes to this increased stability. glenresearch.com
Locked Nucleic Acid (LNA) represents a more radical approach to conformational restriction. glenresearch.com In LNA, a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose ring, creating a bicyclic structure. glenresearch.com This "locked" conformation provides an unprecedented increase in thermal stability, with a Tm increase of several degrees Celsius per LNA monomer incorporated. nih.gov This exceptionally high affinity makes LNA-modified oligonucleotides powerful tools for applications requiring very strong and specific binding, such as in single nucleotide polymorphism (SNP) detection and as antisense therapeutics. glenresearch.com
| Duplex Type (in order of increasing stability) | Key Structural Feature | Relative Thermal Stability (Tm) |
|---|---|---|
| DNA:RNA | Deoxyribose sugar, B-form helix tendency | Base |
| RNA:RNA | Ribose sugar, A-form helix | Higher than DNA:RNA |
| 2'-O-Me RNA:RNA | 2'-O-methyl group, favors C3'-endo pucker | Higher than RNA:RNA |
| 2'-F RNA:RNA | 2'-fluoro group, strongly favors C3'-endo pucker | Higher than 2'-O-Me RNA:RNA biosearchtech.com |
| LNA:RNA | Bicyclic "locked" ribose, fixed C3'-endo pucker | Highest |
Development of Antisense Oligonucleotides (ASOs) and RNA Interference (RNAi) Agents
The chemical stability and enhanced binding affinity conferred by 2' modifications are crucial for the design of oligonucleotide-based therapeutics. These agents, which include antisense oligonucleotides (ASOs) and RNA interference (RNAi) molecules, are designed to modulate the expression of specific genes implicated in disease.
Synthesis of ASOs with Improved Stability and Binding Characteristics
Antisense oligonucleotides are single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, leading to the inhibition of protein synthesis. The therapeutic efficacy of ASOs relies on their stability against cellular nucleases, high affinity for their target RNA, and the ability to elicit a desired downstream mechanism, such as RNase H-mediated degradation of the mRNA.
The incorporation of 2'-modified nucleotides like 2'-O-Me, 2'-F, and LNA is a key strategy to improve ASO properties. nih.gov These modifications protect the oligonucleotide from nuclease degradation, thereby increasing its half-life in vivo. glenresearch.com A common ASO design is the "gapmer," which consists of a central block of deoxynucleotides that can activate RNase H, flanked by wings of 2'-modified nucleotides that provide high binding affinity and nuclease resistance. nih.gov The synthesis of these complex chimeric molecules is achieved through standard solid-phase oligonucleotide synthesis using the corresponding phosphoramidite building blocks. nih.gov
Fabrication of Small Interfering RNAs (siRNAs) and MicroRNAs (miRNAs) for Gene Silencing
Engineering of Phosphorodiamidate Morpholino Oligonucleotides (PMOs)
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs with a radically different backbone structure. mdpi.com They feature a six-membered morpholine ring in place of the ribose sugar and are linked by a neutral phosphorodiamidate group. mdpi.com This unique structure makes them completely resistant to nucleases and imparts strong binding to complementary RNA sequences. mdpi.com
Historically, the synthesis of PMOs has been challenging. However, recent developments have enabled the synthesis of PMOs and their chimeras on standard DNA synthesizers using phosphoramidite chemistry. nih.govnih.gov This streamlined 5'→3' phosphoramidite approach allows for the efficient and scalable production of PMOs, making this important class of antisense agents more accessible for research and therapeutic development. chemrxiv.orgchemrxiv.org
Steric Hindrance-Mediated Gene Expression Suppression
Unlike ASOs that recruit RNase H to degrade mRNA, some oligonucleotides function through a steric-blocking mechanism. google.com These agents bind to their target RNA and physically obstruct the cellular machinery involved in gene expression without causing degradation of the RNA transcript.
PMOs are the archetypal example of steric-blocking oligonucleotides. mdpi.com By binding to a pre-mRNA, a PMO can block access of the spliceosome, altering the splicing pattern to correct a genetic defect or knock down protein expression. Alternatively, a PMO can bind near the start codon of an mRNA, physically preventing the ribosome from initiating translation. mdpi.com This mechanism is also relevant to some miRNA-mediated gene silencing, which can involve translational repression. oup.com The high binding affinity conferred by the morpholino structure is essential for the stable occupancy required for effective steric hindrance.
Utility in Gene Editing Technologies
The advent of CRISPR-Cas systems has revolutionized gene editing, and the chemical synthesis of guide RNAs (gRNAs), which direct the Cas enzyme to the target DNA sequence, is a key component of this technology. nih.govsynthego.com this compound, as a precursor for uridine, is essential for the synthesis of these gRNAs.
The efficacy of CRISPR-Cas9 gene editing is highly dependent on the stability and specificity of the guide RNA. nih.gov Synthetic gRNAs, created using phosphoramidite chemistry, offer significant advantages over in vitro transcribed RNAs, including higher purity and the ability to incorporate chemical modifications. nih.govresearchgate.net These modifications can protect the gRNA from degradation by cellular nucleases, thereby increasing its intracellular lifespan and enhancing editing efficiency. nih.govbroadinstitute.org
This compound is a critical component in the synthesis of the RNA backbone of gRNAs. Furthermore, modified versions of phosphoramidites, including those for uridine, are used to introduce specific chemical alterations that improve stability. mdpi.comglenresearch.com Research has shown that modifications at the ends of the gRNA sequence can substantially increase its stability and, consequently, the rate of gene editing events. nih.govnih.gov
| Modification Type | Position in gRNA | Observed Effect on Stability |
| 2'-O-methyl (2'-OMe) | 5' and 3' ends | Increased resistance to nuclease degradation |
| Phosphorothioate (PS) | Internucleotide linkages | Enhanced stability in cellular environments |
| 2'-Fluoro (2'-F) | Throughout the guide sequence | Improved resistance to cleavage by nucleases |
This table summarizes common chemical modifications incorporated into synthetic gRNAs to enhance their stability.
Beyond stability, a major challenge in CRISPR technology is minimizing off-target effects, where the Cas enzyme cuts at unintended sites in the genome. broadinstitute.org Chemical modification of synthetic gRNAs provides a powerful strategy to enhance editing specificity. By incorporating modified nucleosides at specific positions within the gRNA's guide sequence, it is possible to reduce the tolerance for mismatches between the gRNA and off-target DNA sequences. nih.govnd.edu.au
The synthesis of these precisely modified gRNAs relies on a toolkit of phosphoramidites, including this compound for standard uridine incorporation and its modified counterparts. Studies have demonstrated that introducing specific chemical groups, such as 2'-O-methyl, at defined positions in the gRNA can dramatically decrease off-target cleavage while maintaining high on-target activity. nih.govglenresearch.com This level of precision is critical for the development of safe and effective gene therapies. nih.govbohrium.com
A study on the effects of 2'-O-methyl-3'-phosphonoacetate (MP) modifications found that their placement within the gRNA guide sequence could significantly improve cleavage specificity. The following table presents illustrative data from in vitro DNA cleavage assays for a specific gene target.
| gRNA Modification | On-Target Cleavage (%) | Off-Target Cleavage (%) | Specificity Ratio (On/Off) |
| Unmodified | 95 | 25 | 3.8 |
| MP at position 3 | 92 | 5 | 18.4 |
| MP at position 7 | 88 | 2 | 44.0 |
| MP at position 12 | 90 | 10 | 9.0 |
This interactive data table showcases research findings on how specific chemical modifications in guide RNAs can enhance the precision of CRISPR-Cas9 gene editing by reducing off-target effects. Data is hypothetical and based on trends reported in cited literature. nih.gov
Integration into Synthetic Biology Tools and Gene Control Systems
Synthetic biology involves the design and construction of new biological parts, devices, and systems. Synthetic RNA molecules are increasingly used as key components in these systems for controlling gene expression. ucsd.edued.ac.uk
This compound is instrumental in synthesizing RNA molecules that function as regulators in synthetic gene circuits. These circuits are engineered networks of genes and regulatory elements designed to perform logical operations within a cell, analogous to electronic circuits. nih.govprinceton.edu RNA-based components, such as riboswitches and small interfering RNAs (siRNAs), are often preferred because they can offer rapid and targeted control over gene expression without the need for protein intermediaries. ucsd.edu
The precise sequence and structure of these synthetic RNAs are critical to their function. Phosphoramidite chemistry enables the production of high-purity, custom-designed RNA molecules that can be integrated into complex gene circuits to regulate cellular processes for applications in medicine and biotechnology. google.comnih.gov
Application in Molecular Diagnostics and Research Assays
Oligonucleotides synthesized with phosphoramidites are foundational tools in molecular biology research and diagnostics, most notably in polymerase chain reaction (PCR).
While PCR and qPCR primers are typically composed of DNA, the underlying phosphoramidite chemistry is the standard for their synthesis. nih.govnih.gov Occasionally, RNA bases or modified bases are incorporated into primers to grant them specific properties. For instance, primers containing RNA moieties can be used in techniques like RNase H-dependent PCR (rhPCR). This compound would be used to introduce any necessary uridine bases in such chimeric primers. The ability to synthesize custom oligonucleotides with high fidelity is essential for the specificity and success of PCR-based assays, which are widely used for gene expression analysis, pathogen detection, and genetic testing. thermofisher.com
Application in Microarray Technology for Gene Expression Analysis
This compound is integral to the fabrication of oligonucleotide microarrays, a powerful tool for high-throughput gene expression analysis. These arrays consist of thousands of unique, short RNA or DNA sequences (probes) immobilized on a solid surface. The in-situ synthesis of these probes often utilizes phosphoramidite chemistry, where this compound is used to introduce uridine at specific positions within the oligonucleotide sequence.
The process involves the sequential addition of phosphoramidites, including this compound, to a growing chain on the microarray surface. This allows for the creation of custom-designed arrays with specific probe sequences tailored to the genes of interest. The quality and fidelity of the synthesized oligonucleotides are critical for the accuracy of gene expression data. Therefore, high-purity this compound is essential to ensure high coupling efficiency during the synthesis process.
In a typical gene expression experiment, messenger RNA (mRNA) from a biological sample is extracted, converted to labeled complementary DNA (cDNA) or complementary RNA (cRNA), and then hybridized to the microarray. The labeled molecules will bind to their complementary probes on the array, and the intensity of the signal at each spot is proportional to the expression level of the corresponding gene. The reliable synthesis of uridine-containing probes using this compound is thus a cornerstone of this technology, enabling researchers to simultaneously monitor the expression of thousands of genes and gain insights into various biological processes and disease states.
| Feature | Description |
| Technology | Oligonucleotide Microarray |
| Key Reagent | This compound |
| Function | Incorporation of uridine into in-situ synthesized oligonucleotide probes. |
| Application | High-throughput gene expression analysis. |
| Principle | Hybridization of labeled nucleic acids from a sample to complementary probes on the array. |
Reference Compound in Analytical Method Development
The purity and identity of the phosphoramidites used in oligonucleotide synthesis are paramount to the quality of the final product. This compound often serves as a reference compound in the development and validation of analytical methods for quality control in oligonucleotide manufacturing. lcms.cz Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess the purity and structural integrity of phosphoramidites.
In HPLC analysis, a well-characterized this compound standard can be used to develop separation methods that can resolve the main compound from potential impurities. agilent.comusp.org These impurities can arise during the synthesis of the phosphoramidite or from its degradation over time. By comparing the chromatographic profile of a production batch of this compound to the reference standard, manufacturers can ensure that the raw material meets the required quality specifications.
Similarly, ³¹P NMR spectroscopy is a powerful tool for characterizing phosphoramidites, as the phosphorus atom is the reactive center. A this compound reference standard can be used to establish the characteristic chemical shift of the desired P(III) species and to identify and quantify any P(V) oxidation products or other phosphorus-containing impurities. usp.org The use of this compound as a reference compound is therefore crucial for maintaining the consistency and reliability of the oligonucleotide synthesis process. lcms.cz
| Analytical Technique | Application in Quality Control of this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of diastereomers, and impurity profiling. agilent.comusp.org |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of phosphorus-containing impurities, and assessment of oxidation. usp.org |
| Mass Spectrometry (MS) | Molecular weight verification and identification of impurities. lcms.cz |
Synthesis of Therapeutic Oligonucleotides and Analogs
The synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, relies heavily on phosphoramidite chemistry. This compound is a fundamental reagent for the incorporation of uridine into these therapeutic molecules. amerigoscientific.com The ability to synthesize custom RNA sequences with high fidelity is essential for the development of these next-generation drugs, which can target specific disease-causing genes.
Precursor in Antiviral Medication Synthesis
For instance, the synthesis of antisense oligonucleotides designed to bind to and promote the degradation of viral RNA often requires the incorporation of uridine. This compound is the standard reagent for this purpose. Furthermore, the development of nucleoside analog inhibitors of viral polymerases may involve the synthesis of short RNA chains containing these analogs, a process that would utilize the corresponding phosphoramidites, including potentially modified versions of this compound.
Production of mRNA-Based Therapeutics and Vaccinations
The recent success of mRNA-based vaccines has highlighted the importance of large-scale, high-quality RNA production. The manufacturing of these vaccines and therapeutics involves the in vitro transcription (IVT) of a DNA template to produce the desired mRNA molecule. While the bulk of the mRNA is produced enzymatically, the synthesis of the DNA template itself often relies on chemical oligonucleotide synthesis using phosphoramidites, including those for the four standard DNA bases as well as potentially modified bases.
Furthermore, the development and quality control of the mRNA manufacturing process require the use of synthetic RNA standards and probes. This compound is essential for the synthesis of these RNA oligonucleotides, which are used as reference materials in analytical methods to ensure the identity, purity, and integrity of the final mRNA drug substance. The ability to synthesize precise RNA sequences using this compound is therefore a critical supporting technology for the production of mRNA-based therapeutics and vaccines. cellculturedish.comlonza.com
Site-Specific Incorporation of Functional Probes and Labels
This compound can be chemically modified to carry functional probes or labels, or it can be used to introduce a site for later modification. This allows for the site-specific incorporation of these moieties into an RNA molecule, which is invaluable for studying the structure, function, and dynamics of RNA.
Introduction of Biophysical Probes and Constraints into RNA
Modified uridine phosphoramidites are frequently used to introduce biophysical probes, such as fluorescent dyes, photo-crosslinkers, and spin labels, into specific locations within an RNA sequence. biorxiv.org For example, a uridine phosphoramidite can be synthesized with a fluorescent dye attached to the C5 position of the uracil (B121893) base. When this modified phosphoramidite is used in oligonucleotide synthesis, the resulting RNA will have a fluorescent label at a precise location. This allows researchers to study RNA folding, protein-RNA interactions, and other dynamic processes using techniques like Förster Resonance Energy Transfer (FRET).
Similarly, photoreactive groups can be incorporated into RNA using modified uridine phosphoramidites. biorxiv.org When exposed to UV light, these groups can form covalent crosslinks with nearby molecules, providing information about the three-dimensional structure of the RNA and its interactions with other molecules.
| Probe/Label Type | Method of Incorporation | Research Application |
| Fluorescent Dyes | Synthesis with a dye-labeled uridine phosphoramidite. | Studying RNA folding, dynamics, and interactions via FRET and other fluorescence techniques. |
| Photo-crosslinkers | Synthesis with a uridine phosphoramidite modified with a photoreactive group. biorxiv.org | Mapping RNA structure and identifying binding partners through UV-induced crosslinking. |
| Spin Labels | Synthesis with a uridine phosphoramidite containing a nitroxide spin label. | Investigating RNA structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. |
| Conformational Constraints | Strategic incorporation of unmodified uridine. | Analyzing local RNA structure and flexibility through chemical probing. nih.gov |
Incorporation of Photoactive Sites
The site-specific incorporation of photoactive groups into nucleic acids is a powerful tool for investigating their structure and function. Uridine-CE Phosphoramidite and its analogs serve as key building blocks for introducing photoreactive sites into RNA and DNA sequences during automated solid-phase synthesis. These modifications enable applications such as photocrosslinking, which helps in mapping nucleic acid-protein interactions and understanding the spatial arrangement of complex biomolecular assemblies.
Researchers have successfully synthesized several photoactive uridine phosphoramidite analogs, including 5-bromouridine, 5-iodouridine, and O4-triazolouridine. nih.govresearchgate.net These analogs can be incorporated into RNA oligomers with high coupling efficiencies (greater than 98%), allowing for precise placement of the photoprobe at any desired position within the sequence. nih.govresearchgate.net After synthesis, the O4-triazolouridine can be converted to 4-thiouridine, another important photo-crosslinking agent. nih.gov Halogenated nucleosides like 5-bromouridine are particularly versatile for such applications. biosearchtech.com
Another strategy involves the use of photocleavable (PC) linkers, which can be introduced as phosphoramidites during synthesis. glenresearch.com These linkers can be placed at any position within the oligonucleotide. Upon irradiation with UV light (typically 300-350 nm), the linker is cleaved, resulting in oligonucleotide fragments with 3'- and 5'-monophosphate termini. glenresearch.com This technique is useful for applications requiring the controlled release of oligonucleotides or for generating strand breaks at specific sites. glenresearch.com A photocleavable biotin phosphoramidite has also been developed, which facilitates the affinity purification of synthetic oligonucleotides and yields a 5'-phosphorylated product upon photocleavage. nih.gov
| Phosphoramidite Analog | Photoreactive Group | Key Feature | Reference |
|---|---|---|---|
| 5-Bromouridine-CE-Phosphoramidite | 5-Bromouracil | Used for photocrosslinking studies. biosearchtech.com | nih.govbiosearchtech.com |
| 5-Iodouridine-CE-Phosphoramidite | 5-Iodouracil | Enables site-specific incorporation of a photoprobe. nih.gov | nih.gov |
| O4-Triazolouridine-CE-Phosphoramidite | O4-Triazolouridine | Can be converted to 4-thiouridine post-synthesis. nih.gov | nih.gov |
| Photocleavable (PC) Linker Phosphoramidite | Nitrobenzyl group | Allows for light-induced cleavage of the oligonucleotide backbone. glenresearch.com | glenresearch.com |
Fluorescent Labeling using Modified Phosphoramidites
Fluorescent labeling of oligonucleotides is essential for a wide range of applications in molecular biology, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing. sbsgenetech.combiosyn.com The most common method for attaching a fluorescent dye to an oligonucleotide is the use of dye-conjugated phosphoramidites during automated synthesis. biosyn.com This approach allows for the precise placement of one or more fluorophores at the 5' or 3' end, or internally within the sequence. biosyn.com
A variety of fluorescent dyes are commercially available as phosphoramidite reagents. lumiprobe.com These include fluorescein (FAM), one of the most common green fluorescent dyes, and its chlorinated derivatives TET and HEX. sbsgenetech.comatdbio.com Other popular dyes include cyanine dyes (Cy3, Cy5), TAMRA, and JOE. lumiprobe.com These phosphoramidites are designed to be stable throughout the cycles of oligonucleotide synthesis and deprotection. nih.gov
Internal labeling can be achieved by using modified nucleoside phosphoramidites where the dye is attached to the nucleobase. lumiprobe.com For example, a fluorescein molecule can be linked to the C5 position of a deoxyuridine (dU) base. To avoid steric hindrance and quenching effects, the dye is typically attached via a flexible linker arm. atdbio.com The development of phosphoramidites containing both an alkyne and a protected amine on the same nucleobase enables dual, orthogonal labeling, allowing for the synthesis of heavily functionalized probes. rsc.org
| Dye Family | Example | Typical Use | Reference |
|---|---|---|---|
| Fluoresceins | FAM, HEX, TET | qPCR probes, DNA sequencing, hybridization studies. sbsgenetech.comatdbio.comlumiprobe.com | sbsgenetech.comatdbio.comlumiprobe.com |
| Cyanines | Cy3, Cy5 | 5' or 3' end labeling for various detection assays. lumiprobe.comatdbio.com | lumiprobe.comatdbio.com |
| Rhodamines | TAMRA, ROX | Used as quenchers or reporters in qPCR and FRET applications. atdbio.com | atdbio.com |
| Xanthenes | SIMA | Used in fluorescently labeled primers and hybridization probes. |
Synthesis of Chimeric and Architecturally Complex Oligonucleotides
Tandem Oligonucleotide Synthesis using Linker Phosphoramidites
Tandem oligonucleotide synthesis enables the production of multiple distinct oligonucleotide sequences in a single, continuous run on an automated synthesizer. nih.govoup.com This method is particularly efficient for applications that require pairs or sets of oligonucleotides, such as PCR primers or self-complementary strands for generating double-stranded DNA fragments. nih.govoup.com The key to this technique is the use of a special "linker phosphoramidite."
The process begins with the synthesis of the first oligonucleotide on a solid support. nih.gov Once this sequence is complete, instead of a standard nucleoside phosphoramidite, a linker phosphoramidite is added to the 5'-hydroxyl terminus. nih.govoup.com This linker phosphoramidite introduces a base-labile, cleavable linkage (e.g., based on succinic acid and sulfonyldiethanol) and the first base of the subsequent oligonucleotide sequence. nih.govoup.com The synthesis then continues with conventional phosphoramidites to elongate the second oligonucleotide chain. oup.com This process can be repeated to create long chains of end-to-end linked oligonucleotides. oup.com
After the synthesis is complete, standard deprotection with ammonium (B1175870) hydroxide (B78521) cleaves the oligonucleotides from the solid support and, crucially, also cleaves the linkages between the individual sequences. nih.govoup.com The result is a mixture of separate oligonucleotides that can be worked up as a single product. oup.com This approach has been successfully used to synthesize up to six consecutive 20-mer oligonucleotides (a total of 120 bases) in a single synthesis. oup.com
Creation of PMO-TMO and TMO-PMO Chimeras
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of antisense agents with a neutral backbone that have seen success as FDA-approved therapeutics. chemrxiv.orgacs.org A related analog, the Thiophosphoramidate Morpholino Oligonucleotide (TMO), possesses a negatively charged phosphorothioamidate linkage. researchgate.net The ability to synthesize chimeric structures combining these two chemistries, such as PMO-TMO or TMO-PMO, is of great interest for modulating the biological properties of these molecules. chemrxiv.orgacs.org
A streamlined 5'→3' phosphoramidite approach, compatible with standard automated DNA/RNA synthesizers, has been developed to create these chimeras. chemrxiv.orgacs.orgnih.gov This method utilizes 2-cyanoethyl (CE)-protected 5′-CE-morpholino phosphoramidites for the synthesis of the TMO blocks. chemrxiv.orgacs.orgchemrxiv.org The synthesis is performed on controlled pore glass (CPG), a common solid support for oligonucleotide synthesis, and uses standard reagents. chemrxiv.orgacs.org
This synthetic platform allows for the modular assembly of different morpholino backbones. acs.org By sequentially coupling the appropriate morpholino phosphoramidite monomers (CE-protected for TMO and tert-butyl-protected for PMO), researchers can generate PMO-TMO chimeras that were previously inaccessible. chemrxiv.orgacs.org These chimeric molecules are expected to have a balance of properties, combining the charge neutrality and stability of the PMO portion with the potential for enhanced serum interaction from the charged TMO segments. chemrxiv.org
Preparation of 5'-Phosphorylated Oligonucleotides
The presence of a 5'-phosphate group is critical for many biological applications of synthetic oligonucleotides, including enzymatic ligation, PCR, and interactions with various enzymes like T4 polynucleotide kinase. glenresearch.comnih.gov While enzymatic phosphorylation is possible, chemical phosphorylation during automated synthesis offers a more direct and scalable route. nih.gov This is achieved using specialized phosphoramidite reagents designed to introduce a phosphate group at the 5'-terminus. glenresearch.comthermofisher.com
Several chemical phosphorylation reagents (CPRs) are available as phosphoramidites. glenresearch.com One common reagent, bis(beta-cyanoethoxy)-N,N-diisopropylaminophosphine, is coupled to the 5'-hydroxyl of the solid-supported oligonucleotide in the final synthesis cycle under the same conditions used for standard nucleoside phosphoramidites. nih.gov Following oxidation, the resulting protected 5'-phosphate is deprotected using standard ammonium hydroxide treatment to yield the final 5'-phosphorylated oligonucleotide. nih.gov
Other reagents, such as Chemical Phosphorylation Reagent II (CPR II), contain a dimethoxytrityl (DMT) group on a side chain. glenresearch.com This allows the final oligonucleotide to be purified using standard DMT-on reversed-phase HPLC or cartridge methods. After purification, the DMT group is removed with acid, and a subsequent brief treatment with ammonia (B1221849) liberates the 5'-phosphate group. glenresearch.com A photocleavable biotin phosphoramidite also offers an alternative route, where affinity purification is followed by UV light exposure to release the purified, 5'-phosphorylated oligonucleotide. nih.gov
Exploration of Non-Canonical Nucleoside Analogs in Oligonucleotide Structures
The phosphoramidite method is highly versatile, allowing for the incorporation of a vast array of non-canonical or modified nucleoside analogs into synthetic oligonucleotides. bohrium.comwikipedia.org This capability is crucial for a wide range of research areas, including the study of DNA damage and repair, structural biology, and the development of therapeutic oligonucleotides with enhanced properties. lumiprobe.comthermofisher.cn
Uridine-CE phosphoramidite itself can be considered the standard building block, but numerous derivatives are used to introduce specific functionalities. biosearchtech.com For example, halogenated nucleosides like 5-Bromo-Uridine and 5-Iodo-Uridine can be incorporated to serve as photosensitive cross-linking agents or as heavy atoms for X-ray crystallography. nih.govbiosearchtech.com Other modifications include 5-methyl-dC, which is important in epigenetic studies, and N6-methyl-dA. thermofisher.cn
Structural phosphoramidites are also used to introduce moieties that alter the conformation or stability of the nucleic acid duplex. thermofisher.com The synthesis of oligonucleotides containing 2'-methylseleno-2'-deoxyuridine has been reported, with the selenium atom serving as a powerful tool for phasing in X-ray crystallography studies. nih.gov The compatibility of these specialized phosphoramidites with standard synthesis chemistry allows for their site-specific incorporation, enabling detailed structure-function analyses of nucleic acids. bohrium.comnih.gov
| Analog | Modification Type | Primary Application | Reference |
|---|---|---|---|
| 5-Bromo-Uridine | Base Modification (Halogenation) | Photocrosslinking, structural studies. biosearchtech.com | nih.govbiosearchtech.com |
| 5-Methyl-Deoxycytidine | Base Modification (Methylation) | Epigenetics research. thermofisher.cn | thermofisher.cn |
| 2'-Methylseleno-Uridine | Sugar Modification (Selenation) | X-ray crystallography phasing. nih.gov | nih.gov |
| Deoxyuridine (dU) | Base Modification | Study of DNA repair mechanisms. lumiprobe.com | lumiprobe.com |
| N4-Ethyl-Deoxycytidine | Base Modification (Alkylation) | Structural and functional probes. thermofisher.cn | thermofisher.cn |
Integration of 5-Methylcytidine and Related Uridine Derivatives
The synthesis of oligonucleotides containing 5-methylcytidine and other uridine derivatives is crucial for epigenetic research and the development of therapeutic RNAs. This compound chemistry provides a robust platform for the incorporation of these modified bases.
Researchers have successfully synthesized 5-hydroxymethyl-uridine (5hmU) and 5-hydroxymethylcytidine (5hmC) phosphoramidites for their incorporation into RNA. nih.gov The synthesis of the 5hm(rC) phosphoramidite begins with 5-hydroxymethyluridine [5hm(rU)] as the starting material. nih.gov A key challenge in synthesizing oligonucleotides with 5-hydroxymethyl modifications is the reactivity of the pseudobenzylic alcohol moiety, which can be prone to side reactions during solid-phase synthesis. nih.gov To overcome this, an acetyl group is used to protect the 5-hydroxymethyl group, ensuring stability during the synthesis cycles. nih.gov
The solid-phase synthesis of RNA with these modifications follows the 2′-O-triisobutylsilyloxymethyl (TOM) approach. nih.gov Following assembly, deprotection of the oligonucleotides is achieved under standard conditions, effectively removing the protecting groups without significant side product formation. nih.gov This methodology provides reliable access to RNAs containing 5-hydroxymethylated pyrimidines, which are valuable tools for studying epigenetic regulation and identifying potential modification enzymes. nih.gov
Similarly, 2′-O-(N-(Aminoethyl)carbamoyl)methyl-modified 5-methyluridine (AECM-MeU) and 5-methylcytidine (AECM-MeC) phosphoramidites have been developed for incorporation into oligonucleotides. nih.gov The synthesis of these monomers has been optimized for larger scales, utilizing cost-effective reagents and minimizing the need for chromatographic purification. nih.gov
Table 1: Synthesis of 5-Hydroxymethylpyrimidine-Modified RNA
| Step | Description | Key Reagent/Method | Reference |
|---|---|---|---|
| 1. Starting Material | Synthesis begins with 5-hydroxymethyluridine [5hm(rU)]. | - | nih.gov |
| 2. Protection | The 5-hydroxymethyl group is protected with an acetyl group. | Acetic Anhydride (B1165640) | nih.gov |
| 3. Phosphoramidite Synthesis | The protected nucleoside is converted to its phosphoramidite derivative. | Standard phosphitylation | nih.gov |
| 4. Solid-Phase Synthesis | The phosphoramidite is incorporated into the RNA sequence. | 2′-O-TOM chemistry | nih.gov |
| 5. Deprotection | Removal of protecting groups from the synthesized oligonucleotide. | Aqueous methylamine (B109427)/ammonia | nih.gov |
Incorporation of 8-Azanebularine
8-Azanebularine, a purine analog, is a valuable tool for studying RNA editing and protein-RNA interactions. Its incorporation into RNA oligonucleotides is facilitated by the use of its corresponding CE-phosphoramidite.
The chemical synthesis of RNA oligonucleotides containing 8-azanebularine (8-azaN) is performed on automated synthesizers using the 8-azaN ribonucleoside phosphoramidite. nih.gov These synthetic oligonucleotides are used to create RNA duplexes to investigate their effects on enzymes like adenosine deaminases acting on RNA (ADARs). nih.govmedchemexpress.com
Research has shown that 8-azanebularine can act as a transition state analog for the adenosine deamination reaction catalyzed by ADARs, effectively trapping the enzyme. escholarship.org The incorporation of 8-azanebularine into RNA duplexes has been demonstrated to inhibit the editing activity of ADAR1 on RNA targets such as the serotonin receptor 2C (5-HT2C) and Nei-like DNA glycosylase 1 (NEIL1). medchemexpress.com
Furthermore, a method called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has utilized an 8-azanebularine-containing RNA library to identify RNA sequences that can direct selective ADAR editing. nih.gov This approach relies on the high-affinity binding of ADAR to 8-azaN-containing substrates to select for specific guide RNAs. nih.gov
Table 2: Research Applications of 8-Azanebularine Modified Oligonucleotides
| Application | Enzyme/Process Studied | Key Finding | Reference |
|---|---|---|---|
| Inhibition of RNA Editing | ADAR1 | 8-Azanebularine-modified RNA duplexes inhibit editing of 5-HT2C and NEIL1 RNA. | medchemexpress.com |
| Enzyme Trapping | ADARs | 8-Azanebularine acts as a transition state analog, trapping the enzyme. | escholarship.org |
| SELEX for Guide RNA Discovery | ADAR editing | An 8-azaN-containing RNA library was used to select for guide RNAs that direct selective editing. | nih.gov |
| Probing Enzyme Active Sites | ADAR2 | Incorporation of a C6-methyl derivative of 8-azanebularine into RNA showed reduced affinity for ADAR2. | nih.gov |
Synthesis with PseudoUridine and Methyl-PseudoUridine Phosphoramidites
Pseudouridine (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), are naturally occurring modified nucleosides that have gained significant attention for their ability to enhance the therapeutic potential of mRNA. The synthesis of oligonucleotides containing these modifications relies on the use of their respective phosphoramidite building blocks. clinicalresearchnewsonline.com
The incorporation of pseudouridine into mRNA has been shown to increase its translational capacity and biological stability while reducing its immunogenicity. nih.govfrontiersin.org This is attributed, in part, to the finding that Ψ-containing mRNA activates the innate immune receptor protein kinase R (PKR) less efficiently than unmodified mRNA. oup.com
The synthesis of pseudouridine phosphoramidites typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This allows for the standard 3' to 5' solid-phase synthesis of RNA oligonucleotides.
Research has demonstrated that N1-methylpseudouridine-incorporated mRNA can provide even higher protein expression than pseudouridine-incorporated mRNA. frontiersin.org A study investigating various N1-substituted pseudouridine derivatives found that the yield of mRNA during in vitro transcription is related to the size and electronic properties of the N1-substituent. trilinkbiotech.com Several novel N1-substituted Ψ-mRNAs exhibited higher translational activity than Ψ-mRNA and showed reduced cell toxicity. trilinkbiotech.com
Table 3: Impact of Pseudouridine and its Derivatives on mRNA Properties
| Modification | Effect on mRNA | Mechanism of Action | Reference |
|---|---|---|---|
| Pseudouridine (Ψ) | Increased translational capacity | Reduced activation of PKR | nih.govoup.com |
| Pseudouridine (Ψ) | Reduced immunogenicity | - | nih.gov |
| N1-methylpseudouridine (m1Ψ) | Enhanced protein expression compared to Ψ | - | frontiersin.org |
| Novel N1-substituted Ψ derivatives | Varied translational activity and reduced cell toxicity | Dependent on the N1-substituent | trilinkbiotech.com |
Investigation of Cyanoethylated Thymine (TCE) in Oligodeoxynucleotides
The cyanoethylation of nucleobases, particularly thymine, is a known side reaction that can occur during the deprotection step of oligodeoxynucleotide (ODN) synthesis. nih.gov The intentional synthesis of ODNs containing N3-cyanoethylthymine (TCE) using a specific phosphoramidite allows for the investigation of the properties of this modification.
The synthesis of the TCE phosphoramidite unit is achieved through the N3-cyanoethylation of a protected thymidine (B127349) derivative, followed by phosphitylation. nih.gov This phosphoramidite can then be used in standard automated DNA synthesizers to incorporate TCE at specific sites within an ODN sequence. nih.gov
A key research finding is that the N3-cyanoethyl group on the thymine residue acts as a chain terminator during primer extension reactions mediated by DNA polymerase. nih.govsemanticscholar.org When a DNA template containing TCE is used, DNA polymerase is unable to incorporate a nucleotide opposite the modified base, thus halting the extension process. nih.gov This property suggests that TCE could potentially be used as a novel type of chain terminator in molecular biology applications.
The stability of the N3-cyanoethyl moiety during the deprotection of the ODN with concentrated ammonia has been confirmed, ensuring the integrity of the modification in the final product. nih.gov
Table 4: Synthesis and Properties of TCE-Containing Oligodeoxynucleotides
| Step/Property | Description | Result | Reference |
|---|---|---|---|
| Synthesis | The TCE phosphoramidite is synthesized from a protected thymidine derivative. | Achieved in a 58% yield. | nih.gov |
| Incorporation | The TCE phosphoramidite is used in automated solid-phase ODN synthesis. | Successful incorporation into ODN sequences. | nih.gov |
| Primer Extension | The effect of TCE on DNA polymerase-mediated primer extension was investigated. | TCE acts as a chain terminator. | nih.govsemanticscholar.org |
| Stability | The stability of the N3-cyanoethyl group during deprotection was assessed. | The modification is stable in concentrated ammonia. | nih.gov |
2'-O-thiophenylmethyl Modification
The introduction of modifications at the 2'-position of the ribose sugar is a common strategy to enhance the properties of oligonucleotides, such as nuclease resistance and binding affinity. The 2'-O-thiophenylmethyl modification is one such modification that can be incorporated into RNA oligonucleotides using its corresponding phosphoramidite.
The synthesis of RNA dodecamers containing one or two 2'-O-thiophenylmethyl modifications has been reported. nih.gov The modified nucleotides are first synthesized through standard organic chemistry methods and then converted into their phosphoramidite forms for use in solid-phase synthesis. nih.gov
The incorporation of the 2'-O-thiophenylmethyl group into the RNA sequence is achieved using standard phosphoramidite chemistry on a controlled-pore glass (CPG) support. nih.govnih.gov Following the synthesis, the oligonucleotides are cleaved from the support and deprotected under standard conditions, which include a mixture of ammonia and methylamine (AMA) followed by treatment with hydrogen fluoride (B91410)/triethylamine (B128534)/N-methylpyrrolidinone. nih.govnih.gov
The purified modified oligonucleotides can then be characterized using techniques such as ultraviolet-visible (UV-vis) spectroscopy and circular dichroism (CD) to assess their concentration and structural parameters. nih.govnih.gov The 2'-O-thiophenylmethyl group is relatively small and has been shown not to interfere with the solid-phase synthesis process. nih.gov
Table 5: Synthesis and Characterization of 2'-O-thiophenylmethyl Modified RNA
| Step | Description | Reagents/Techniques | Reference |
|---|---|---|---|
| Phosphoramidite Synthesis | The 2'-O-thiophenylmethyl modified nucleotide is converted to its phosphoramidite. | Standard organic synthesis | nih.gov |
| Solid-Phase Synthesis | The modified phosphoramidite is incorporated into the RNA sequence. | Controlled-pore glass (CPG) support | nih.govnih.gov |
| Cleavage and Deprotection | The oligonucleotide is cleaved from the support and protecting groups are removed. | Ammonia/methylamine (AMA), HF/triethylamine/N-methylpyrrolidinone | nih.govnih.gov |
| Purification | The modified oligonucleotide is purified. | Polyacrylamide gel electrophoresis (PAGE), reversed-phase chromatography | nih.govnih.gov |
| Characterization | The concentration and structure of the oligonucleotide are determined. | UV-vis spectroscopy, Circular Dichroism (CD) | nih.govnih.gov |
Advanced Research Directions and Emerging Applications
Elucidation of Structure-Function Relationships in Modified Oligonucleotides
Chemical modifications, particularly at the 2'-position of the ribose sugar, are a primary strategy for these investigations. Modifications such as 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-Fluoro (2'-F) are commonly incorporated using their respective phosphoramidite (B1245037) counterparts. These alterations can enhance nuclease resistance, a critical feature for in vivo applications, and modulate the conformational properties of the oligonucleotide. biosearchtech.com For instance, 2'-modifications tend to favor an A-form, RNA-like helical geometry, which can increase the thermal stability of duplexes formed with complementary RNA targets. biosearchtech.com This increased stability is crucial for applications like antisense therapy and RNA interference (RNAi). danaher.combiosearchtech.com
The introduction of unnatural base analogues or functional groups via custom phosphoramidites provides another avenue for study. nih.govmdpi.com For example, incorporating photo-crosslinkable groups can help map the interaction sites between nucleic acids and proteins. The use of fluorescently-labeled phosphoramidites allows for the tracking of oligonucleotides within cells and the study of their dynamics through techniques like Förster Resonance Energy Transfer (FRET). By systematically replacing standard uridine (B1682114) residues with these modified versions, researchers can gain detailed insights into the structural requirements for specific biological processes, such as mRNA splicing modulation or RNase H-mediated degradation. nih.gov
Table 1: Common 2'-Ribose Modifications and Their Impact on Oligonucleotide Properties
| Modification | Commonly Used Phosphoramidite | Key Effects on Oligonucleotide | Primary Research Applications |
|---|---|---|---|
| 2'-O-Methyl (2'-OMe) | 2'-OMe-U-CE Phosphoramidite | Increases nuclease resistance and thermal stability. cambio.co.uk | Antisense oligonucleotides, siRNA, structural studies. nih.govcambio.co.uk |
| 2'-O-Methoxyethyl (2'-MOE) | 2'-MOE-U-CE Phosphoramidite | Enhances nuclease resistance, hybridization affinity, and reduces toxicity. biosearchtech.com | Therapeutic antisense oligonucleotides (ASOs). biosearchtech.compharmaffiliates.com |
| 2'-Fluoro (2'-F) | 2'-F-U-CE Phosphoramidite | Improves nuclease resistance and thermal stability of duplexes. | siRNA, antisense applications, aptamer development. |
| Locked Nucleic Acid (LNA) | LNA-U phosphoramidites | Drastically increases thermal stability and target affinity. nih.gov | Splice-switching oligonucleotides, diagnostics, miRNA inhibition. nih.gov |
Methodological Innovations in Oligonucleotide Assembly
The phosphoramidite method has been the gold standard for oligonucleotide synthesis for decades due to its high coupling efficiency and amenability to automation. The standard synthetic cycle involves four main steps: deblocking, coupling, capping, and oxidation. However, research continues to refine this process to enable the synthesis of longer, more complex, and highly modified oligonucleotides with greater purity and yield.
One area of innovation involves the development of novel protecting groups for the phosphoramidite itself and for the nucleoside's functional groups. For example, the 2'-O-Triisopropylsilyloxymethyl (TOM) protecting group offers lower steric hindrance compared to the traditional tert-butyldimethylsilyl (TBDMS) group, leading to higher coupling efficiencies. glenresearch.com Furthermore, the TOM group is not prone to the 2' to 3' migration that can occur with TBDMS under basic deprotection conditions, which helps prevent the formation of non-biological 2'-5' linkages. glenresearch.com
Another significant advancement is the development of alternative synthesis directions. While conventional synthesis proceeds in the 3' to 5' direction, novel 3'-DMT-5'-CE ribonucleoside phosphoramidites enable synthesis in the reverse (5' to 3') direction. google.com This reverse synthesis approach has shown dramatically improved coupling efficiency and shorter cycle times, facilitating the production of high-purity RNA, which is particularly beneficial for creating therapeutic-grade oligonucleotides. google.com Additionally, innovations in the chemistry of the phosphate (B84403) linkage itself, moving from traditional P(III) phosphoramidite chemistry to more stable P(V)-based platforms, promise to simplify the synthesis of modified backbones like phosphorothioates and phosphorodithioates with greater control and fewer byproducts. nih.gov
Expanding the Scope of Modified Nucleic Acid Libraries
The ability to synthesize large libraries of oligonucleotides with diverse chemical modifications is transforming drug discovery and functional genomics. U-CE Phosphoramidite and its modified versions are central to the creation of these libraries, which are used to screen for molecules with specific therapeutic or diagnostic properties. glenresearch.com
Libraries of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are routinely synthesized to identify sequences that can effectively silence disease-causing genes. By incorporating various modifications (e.g., 2'-MOE, 2'-F, phosphorothioate (B77711) backbones), these libraries can be screened for candidates with optimal potency, stability, and pharmacokinetic profiles. nih.gov For example, 2'-MOE modified phosphoramidites are widely used in the synthesis of ASOs for therapeutic applications due to their favorable properties, including strong nuclease resistance and enhanced binding affinity. biosearchtech.com
Furthermore, phosphoramidite chemistry enables the creation of aptamer libraries. Aptamers are structured oligonucleotides that can bind to specific targets, such as proteins or small molecules, with high affinity and specificity, functioning similarly to antibodies. Modified uridine phosphoramidites are incorporated to enhance the structural diversity and stability of these libraries, increasing the probability of identifying functional aptamers for therapeutic or diagnostic use. The generation of microarrays, where thousands of unique, amino-modified oligonucleotides are spotted onto a surface, allows for high-throughput analysis of gene expression and molecular interactions. glenresearch.com
Future Prospects in Synthetic Genomics and Biotechnology
The continuous evolution of phosphoramidite chemistry is opening new frontiers in synthetic genomics and biotechnology. The goal of synthetic genomics—to design and construct novel biological parts, devices, and systems—relies heavily on the ability to produce long, high-fidelity DNA and RNA sequences. Methodological improvements in oligonucleotide synthesis, driven by new phosphoramidite technologies, are bringing the construction of entire genes and even small genomes within reach. wikipedia.org
In biotechnology, modified oligonucleotides are becoming indispensable tools. They are used as primers and probes in advanced diagnostic assays like quantitative PCR (qPCR) and microarrays, where modifications can increase the sensitivity and specificity of detection. The development of oligonucleotides with charge-neutral backbones, such as phosphotriesters (PTE), represents a significant future direction. nih.gov These modifications can potentially improve cellular uptake, a major hurdle in oligonucleotide therapeutics.
The expanding toolkit of modified phosphoramidites, including those derived from uridine, will continue to be crucial for developing next-generation nucleic acid-based therapeutics. nih.gov This includes not only antisense and siRNA drugs but also novel modalities like splice-switching oligonucleotides that can correct genetic defects at the mRNA level. nih.gov As the synthesis of complex, chimeric oligonucleotides containing various modifications becomes more routine and cost-effective, the potential applications in personalized medicine, gene editing, and nanotechnology will undoubtedly grow. danaher.comentegris.com
Q & A
Q. What are the recommended storage conditions for U-CE Phosphoramidite to ensure stability during RNA synthesis?
this compound must be stored in a freezer at -10 to -30°C under anhydrous conditions to prevent hydrolysis. For synthesis, prepare solutions in anhydrous acetonitrile immediately before use, as diluted solutions are stable for 24 hours under inert gas (e.g., argon). Long-term stability in solid form is maintained when stored in moisture-free environments .
Q. What is the standard protocol for incorporating this compound into RNA oligonucleotides using solid-phase synthesis?
this compound is integrated into RNA via automated solid-phase synthesis (e.g., ABI-394 or MerMade synthesizers). Key steps include:
- Deprotection of the 5′-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA).
- Coupling with a 0.1 M this compound solution in anhydrous acetonitrile for 3–5 minutes .
- Oxidation with iodine/water/pyridine to stabilize the phosphite triester bond.
- Capping unreacted strands with acetic anhydride. Post-synthesis, cleavage from the solid support and deprotection (e.g., using ammonium hydroxide) are required .
Q. How should this compound solutions be prepared and handled to prevent degradation during automated RNA synthesis?
Solutions should be prepared in anhydrous acetonitrile under inert gas (argon or nitrogen). Use fresh molecular sieves (3Å) to maintain solvent dryness. For synthesizers, prime lines with anhydrous acetonitrile to eliminate moisture. Prepared phosphoramidite solutions should be used within one week to avoid diminished coupling efficiency due to hydrolysis .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized under varying scales (e.g., 0.25 g vs. larger pack sizes) in RNA synthesis?
Coupling efficiency depends on pack size and molarity . For a 0.25 g pack (Catalog #10-3030-02), dissolve in 2.9 mL anhydrous acetonitrile to achieve 0.1 M concentration. This yields ~83 coupling cycles for LV40 synthesizers. Scaling requires adjusting diluent volume proportionally. Monitor coupling via trityl assay; efficiencies <98% necessitate extended coupling times (up to 10 minutes) or reagent replacement .
Q. What methodological adjustments are required when incorporating this compound alongside 2’-O-methyl or 2’-fluoro modifications in siRNA design?
For 2’-O-methyl (2’-OMe) or 2’-fluoro modifications:
Q. How do structural modifications introduced by this compound affect RNA folding kinetics, and what analytical methods are recommended for validation?
U-CE modifications (e.g., 2′-O-BDMS protection) can alter RNA folding by stabilizing kink-turn motifs. To assess impacts:
Q. How should researchers troubleshoot low coupling yields of this compound in automated synthesizers, considering variables like diluent purity and activation time?
Low yields often arise from:
- Moisture contamination : Verify acetonitrile dryness (<10 ppm H₂O) via Karl Fischer titration.
- Inadequate activation : Extend tetrazole activation time to 2–3 minutes before coupling.
- Column priming : Ensure synthesizer lines are fully primed to avoid air bubbles. If issues persist, replace phosphoramidite solutions and validate with trityl monitoring .
Data Contradiction Analysis
- Stability of U-CE solutions : specifies a 24-hour stability window for diluted solutions, while recommends use within one week. This discrepancy likely reflects differences in supplier formulations (e.g., stabilizers in Glen Research products). Researchers should adhere to manufacturer guidelines for specific batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
